molecular formula C13H22BrNO3 B3267986 Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 473795-43-6

Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B3267986
CAS No.: 473795-43-6
M. Wt: 320.22 g/mol
InChI Key: XYDJXFFRMCPJRH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-bromo-2-oxopropyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the bromo and ketone moieties render the compound reactive toward nucleophilic substitution, cross-coupling, or further functionalization. Such derivatives are critical intermediates in pharmaceutical synthesis, particularly for constructing complex amines or heterocycles .

Properties

IUPAC Name

tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJXFFRMCPJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-bromo-2-oxopropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate serves as a versatile scaffold in the design of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various targets, particularly in the realm of inflammatory diseases.

Case Study: NLRP3 Inflammasome Inhibition

In a study focused on the modulation of the NLRP3 inflammasome, derivatives of piperidine-based compounds were synthesized, including those based on this compound. These compounds were evaluated for their ability to inhibit IL-1β release and pyroptotic cell death in THP-1 cells. The results indicated that certain modifications to the piperidine structure significantly enhanced the inhibitory activity against NLRP3-dependent pathways, demonstrating its potential in treating inflammatory diseases .

Synthesis of Complex Molecules

The compound acts as an intermediate in the synthesis of more complex molecules. Its reactive bromine atom can participate in nucleophilic substitution reactions, making it valuable for creating diverse chemical entities.

Table 1: Synthesis Pathways

Starting MaterialReaction ConditionsProduct
1-Piperidinecarboxylic acidTFA in CH₂Cl₂This compound
Tert-butyl (Z)-(2-bromo-3-phenylallyl)(4-oxobutyl)carbamateFlash column chromatographyVarious piperidine derivatives

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored, with some derivatives showing significant activity against Mycobacterium tuberculosis.

Case Study: Tuberculosis Inhibition

In an experimental model using BALB/c mice infected with M. tuberculosis, compounds derived from tert-butyl 4-(3-bromo-2-oxopropyl)piperidine were tested for their efficacy. While initial results showed promise, further optimization was required to enhance bioavailability and reduce toxicity .

Structure–Activity Relationship (SAR) Studies

The unique structure of this compound allows researchers to conduct SAR studies to identify key functional groups that contribute to biological activity. These studies are crucial for developing more potent and selective agents.

Table 2: SAR Insights

ModificationBiological ActivityObservations
Bromine substitutionIncreased potency against NLRP3Enhanced interaction with target protein
Ester group variationAltered pharmacokineticsImpact on solubility and absorption

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The table below compares the target compound with structurally related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Reactivity
Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate C₁₃H₂₂BrNO₃ 344.23 3-bromo-2-oxopropyl Nucleophilic alkylation, cross-coupling intermediates
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) C₁₇H₂₄BrNO₃ 370.29 4-bromobenzyloxy Antiviral agent synthesis; ether linkage enables aryl functionalization
Tert-butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate C₁₆H₂₂ClN₃O₄ 379.82 3-chloro-2-nitro-anilino Precursor for benzimidazolone inhibitors; nitro group reducible to amine
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 4-phenyl, 3-carboxylic acid Chiral building block; carboxylic acid enables peptide coupling

Reactivity and Functional Group Analysis

  • Bromo vs. Chloro/Nitro Groups: The bromine in the target compound offers superior leaving-group ability compared to chlorine, facilitating Suzuki or Ullmann couplings. In contrast, the nitro group in the anilino derivative () is typically reduced to an amine for further cyclization .
  • Ketone vs. Ether/Carboxylic Acid: The 2-oxo group in the target compound allows for keto-enol tautomerism or condensation reactions, whereas the ether in compound 2b () is less reactive but stabilizes aryl intermediates. The carboxylic acid in enables salt formation or amide coupling .
  • Boc Protection : All compounds utilize the Boc group to protect the piperidine nitrogen, enhancing solubility and preventing undesired side reactions during multi-step syntheses .

Biological Activity

Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate (CAS No. 473795-43-6) is a synthetic compound with significant biological activity, particularly in pharmacological applications. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H22BrNO3
  • Molecular Weight : 320.22 g/mol
  • IUPAC Name : tert-butyl 4-(3-bromo-2-oxopropyl)-1-piperidinecarboxylate
  • Purity : Typically around 95% to 97% in commercial preparations

The compound's structure features a piperidine ring, which is known for its role in various bioactive molecules, enhancing its potential as a scaffold for drug development.

Research indicates that compounds like this compound may exert their biological effects through multiple mechanisms:

  • Receptor Modulation : It has been suggested that this compound can interact with specific receptors, potentially influencing neurotransmitter systems and providing therapeutic effects in neurological disorders.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential antimicrobial properties for this compound as well. Studies have indicated that derivatives of piperidine can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Studies

A study exploring the antimicrobial properties of piperidine derivatives found that compounds similar to this compound exhibited:

  • Inhibition Zones : Ranging from 9 to 12 mm against various bacterial strains including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : Ranging from 6 to 12.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics .

Case Study: Antiviral Potential

In a case study focusing on the antiviral properties of piperidine derivatives, it was observed that certain modifications could enhance efficacy against viral infections. The structural characteristics of this compound suggest it may be similarly effective, warranting further investigation into its antiviral mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeOrganisms TestedResults
Piperidine AAntibacterialS. aureus, E. coliZone of inhibition: 10 mm
Piperidine BAntiviralInfluenza virusIC50: 5 µg/mL
Tert-butyl PAntimicrobialK. pneumoniae, P. aeruginosaZone of inhibition: 12 mm

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

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